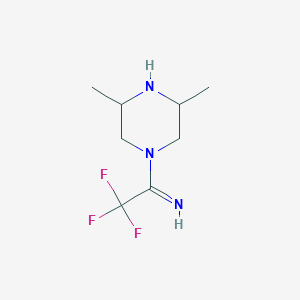

1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine

Descripción general

Descripción

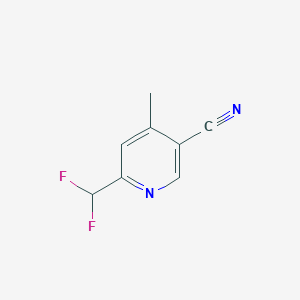

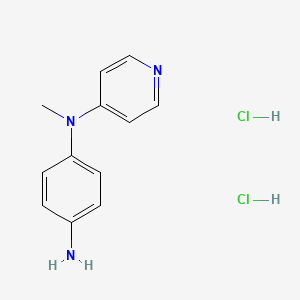

1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine (DMPEA) is an organic compound with a variety of uses in the field of chemistry, biochemistry, and pharmaceutical research. DMPEA is a piperazine derivative, which is a type of heterocyclic compound containing a nitrogen atom in a six-membered ring. DMPEA is a colorless, volatile liquid with a pungent odor, and is soluble in both water and organic solvents. It has a wide range of applications, including as a solvent, a reagent in organic synthesis, and a catalyst in the production of pharmaceuticals. In addition, DMPEA has been studied for its potential as a therapeutic agent in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.

Aplicaciones Científicas De Investigación

Chemical Affinity and Binding Protein Identification

Research has delved into the chemical affinity matrix for identifying binding proteins to certain compounds, such as 5-chloro-1-(2,6-dimethylpiperidin-1-yl)-N-tosylpentan-1-imine, where a matrix was designed and synthesized to identify prohibitin as a strong binding protein, showcasing the compound's utility in probing protein interactions (Sung-Youn Chang et al., 2011).

Antagonistic Activity on Androgen Receptors

A series of N-arylpiperazine-1-carboxamide derivatives, including trans-2,5-dimethylpiperazine derivatives, have been synthesized and evaluated for their androgen receptor (AR) antagonist activities. These studies highlight the therapeutic potential of these compounds in treating conditions like prostate cancer, demonstrating significant antiandrogenic activity (I. Kinoyama et al., 2005).

Applications in Polyurethane Foam Production

The suitability of 1,4-dimethylpiperazine as a catalyst in polyether foam production has been evaluated, highlighting its effectiveness as a delayed action catalyst which improves in-mold flowability and cure times, thus having applications in industrial manufacturing processes (I.P. Samarappuli & N. Liyanage, 2018).

Molecular Structure and Spectroscopic Properties

Extensive studies on the molecular structure, hydrogen bonding, basicity, and spectroscopic properties of N,N′-dimethylpiperazine betaines and their hydrohalides have been conducted. These studies offer insights into the compound's structural behavior and interaction with other molecules, contributing to chemical synthesis and analysis (Z. Dega-Szafran et al., 2002).

Neurokinin-1 Receptor Antagonist Development

Research has explored the development of orally active, water-soluble neurokinin-1 receptor antagonists, demonstrating the compound's efficacy in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, thus highlighting its pharmacological applications (T. Harrison et al., 2001).

Propiedades

IUPAC Name |

1-(3,5-dimethylpiperazin-1-yl)-2,2,2-trifluoroethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N3/c1-5-3-14(4-6(2)13-5)7(12)8(9,10)11/h5-6,12-13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDWXLMFJKFXKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C(=N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine](/img/structure/B1436073.png)

![Benzyl N-[2-[3,5-dihydroxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]oxan-2-yl]oxy-3,4-dihydroxy-5-(phenylmethoxycarbonylamino)cyclohexyl]-N-ethylcarbamate](/img/structure/B1436082.png)